molecular formula C26H34O6 B1263835 kayeassamin B

kayeassamin B

Cat. No. B1263835
M. Wt: 442.5 g/mol
InChI Key: CVXJMIXOZUDJBC-BAILOTOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

kayeassamin B is a natural product found in Mesua assamica with data available.

Scientific Research Applications

Anticancer Properties

Kayeassamin B, extracted from the flower of Kayea assamica, has shown significant anticancer potential. Studies reveal that this compound exhibits 100% preferential cytotoxicity against human pancreatic PANC-1 cancer cells under nutrient-deprived conditions. Additionally, it inhibits the migration of PANC-1 cells, indicating its effectiveness in controlling cancer cell spread (Win et al., 2008).

Inducing Apoptosis in Cancer Cells

Research focusing on kayeassamin A, closely related to this compound, has demonstrated its role in triggering apoptosis in HL-60 human leukemia cells. This process involves the activation of caspase-3 and -8, crucial enzymes in the apoptosis pathway, suggesting a similar mechanism could be explored for this compound (Uto et al., 2016).

Preferential Cytotoxicity and Apoptosis

Further studies on this compound, along with other kayeassamins, reinforce its cytotoxicity against cancer cells, particularly under specific conditions such as nutrient deprivation. These compounds also induce apoptosis-like changes in PANC-1 cells, contributing to their anticancer properties (Win et al., 2008).

Testosterone 5α-Reductase Inhibitory Activity

properties

Molecular Formula

C26H34O6

Molecular Weight

442.5 g/mol

IUPAC Name

6-butanoyl-8-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-4-[(1S)-1-hydroxypropyl]chromen-2-one

InChI

InChI=1S/C26H34O6/c1-6-9-20(28)23-24(30)17(13-12-16(5)11-8-10-15(3)4)26-22(25(23)31)18(19(27)7-2)14-21(29)32-26/h10,12,14,19,27,30-31H,6-9,11,13H2,1-5H3/b16-12+/t19-/m0/s1

InChI Key

CVXJMIXOZUDJBC-BAILOTOSSA-N

Isomeric SMILES

CCCC(=O)C1=C(C2=C(C(=C1O)C/C=C(\C)/CCC=C(C)C)OC(=O)C=C2[C@H](CC)O)O

Canonical SMILES

CCCC(=O)C1=C(C2=C(C(=C1O)CC=C(C)CCC=C(C)C)OC(=O)C=C2C(CC)O)O

synonyms

kayeassamin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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